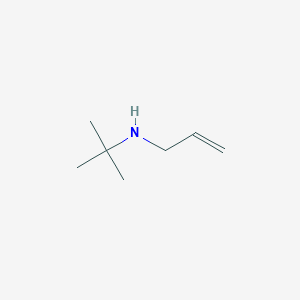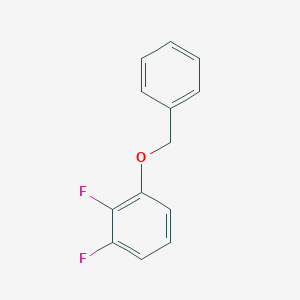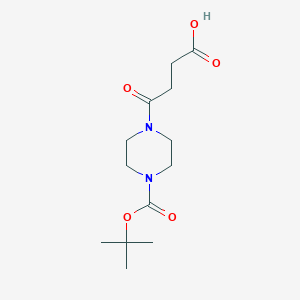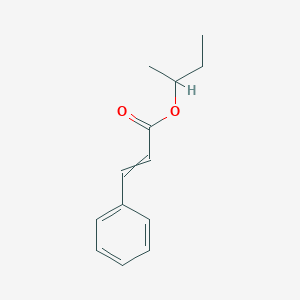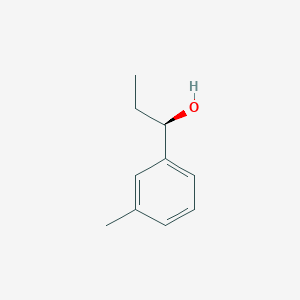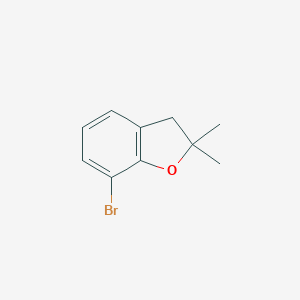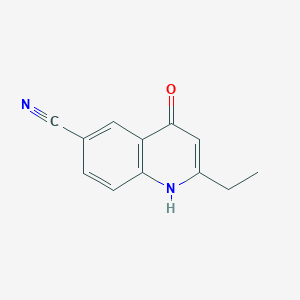
6-Cyano-2-ethyl-4-quinolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyano-2-ethyl-4-quinolone (CEQ) is a heterocyclic organic compound with a molecular formula of C13H10N2O. It is a yellow crystalline powder with a melting point of 174-176°C. CEQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 6-Cyano-2-ethyl-4-quinolone is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to have antioxidant properties.
实验室实验的优点和局限性
6-Cyano-2-ethyl-4-quinolone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the study of 6-Cyano-2-ethyl-4-quinolone. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as an anticancer agent. Additionally, the development of new synthesis methods for this compound could lead to improved yields and lower costs. Finally, further studies are needed to fully understand the mechanism of action of this compound.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound with potential applications in various scientific fields. It can be synthesized using several methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential use as an anticancer agent.
合成方法
6-Cyano-2-ethyl-4-quinolone can be synthesized using a variety of methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline and glycerol with a mixture of sulfuric acid and nitrobenzene. The Friedlander synthesis involves the reaction of aniline and a ketone in the presence of an acid catalyst. The Hantzsch synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst.
科学研究应用
6-Cyano-2-ethyl-4-quinolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2-ethyl-4-oxo-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-9-6-12(15)10-5-8(7-13)3-4-11(10)14-9/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFGCBPFMAWMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437481 |
Source


|
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135016-07-8 |
Source


|
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


